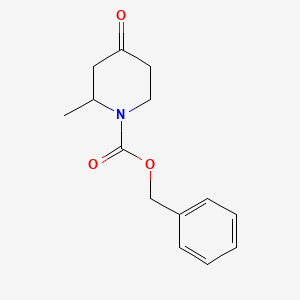

Benzyl 2-methyl-4-oxopiperidine-1-carboxylate

Description

BenchChem offers high-quality Benzyl 2-methyl-4-oxopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-methyl-4-oxopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-methyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUKIRSAMUEXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677500 | |

| Record name | Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849928-34-3 | |

| Record name | Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 1-Cbz-2-methylpiperidin-4-one

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a fundamental scaffold in a vast number of natural products and pharmaceutically active compounds, with piperidin-4-ones serving as crucial intermediates in their synthesis.[1][2][3] This guide provides a comprehensive, in-depth analysis of the methodologies employed to elucidate and confirm the structure of 1-Cbz-2-methylpiperidin-4-one, a key building block in medicinal chemistry. We will move beyond a simple recitation of techniques, instead focusing on the "why" behind experimental choices and the logical framework that underpins a robust structural assignment. This document is designed to equip researchers with the practical and theoretical knowledge necessary to confidently characterize this and similar heterocyclic systems.

Table of Contents

-

Introduction: The Significance of the Piperidone Core

-

Molecular Formula and Preliminary Data

-

Vibrational Spectroscopy: The Infrared (IR) Signature

-

3.1. Theoretical Underpinnings

-

3.2. Experimental Protocol

-

3.3. Data Interpretation

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

-

4.1. ¹H NMR: Mapping the Proton Environment

-

4.2. ¹³C NMR: Probing the Carbon Skeleton

-

4.3. 2D NMR Techniques: Unraveling Connectivity

-

4.3.1. COSY: Through-Bond Proton-Proton Correlations

-

4.3.2. HSQC: Direct Carbon-Proton Correlations

-

4.3.3. HMBC: Long-Range Carbon-Proton Correlations

-

-

-

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

-

5.1. Ionization Techniques and Rationale

-

5.2. Fragmentation Analysis

-

-

X-ray Crystallography: The Definitive Proof

-

6.1. When is it Necessary?

-

6.2. The Crystallization Challenge

-

6.3. Interpreting the Crystal Structure

-

-

Integrated Data Analysis: A Self-Validating Approach

-

References

Introduction: The Significance of the Piperidone Core

Substituted piperidines are ubiquitous in medicinal chemistry, exhibiting a wide range of biological activities.[4][5] The 4-piperidone moiety, in particular, is a versatile synthetic intermediate, allowing for diverse functionalization at the C-4 position.[3][6] The presence of the N-Cbz (carboxybenzyl) protecting group provides stability and allows for controlled synthetic transformations, while the methyl group at the C-2 position introduces a chiral center, a critical feature for stereospecific drug design. Accurate and unambiguous structure elucidation of 1-Cbz-2-methylpiperidin-4-one is therefore a prerequisite for its successful application in any synthetic campaign.

Molecular Formula and Preliminary Data

The journey of structure elucidation begins with the fundamental molecular formula, C₁₄H₁₇NO₃, and a molecular weight of 247.29 g/mol . This information is typically obtained from high-resolution mass spectrometry (HRMS) and elemental analysis.

Vibrational Spectroscopy: The Infrared (IR) Signature

Theoretical Underpinnings

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of key functional groups within a molecule.[7] By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For 1-Cbz-2-methylpiperidin-4-one, we are primarily interested in identifying the carbonyl (C=O) groups of the ketone and the carbamate, as well as the C-H bonds of the aliphatic and aromatic moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

A small sample of 1-Cbz-2-methylpiperidin-4-one (as a neat oil or thin film) is placed directly on the ATR crystal.

-

The anvil is lowered to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Interpretation

A representative IR spectrum of 1-Cbz-2-methylpiperidin-4-one will exhibit several key absorption bands. The presence of two distinct carbonyl stretching frequencies is a critical diagnostic feature.

| Functional Group | Expected Absorption Range (cm⁻¹) | Observed in 1-Cbz-2-methylpiperidin-4-one |

| Ketone (C=O) | 1715 (for a six-membered ring)[8][9] | ~1720 cm⁻¹ (strong, sharp) |

| Carbamate (C=O) | 1740-1680 | ~1690 cm⁻¹ (strong, sharp) |

| Aromatic C-H Stretch | 3100-3000 | Present |

| Aliphatic C-H Stretch | 3000-2850 | Present |

| C-O Stretch (Carbamate) | 1300-1000 | Present |

The distinct ketone absorption around 1720 cm⁻¹ is characteristic of a saturated six-membered cyclic ketone.[10] The carbamate carbonyl stretch appears at a slightly lower wavenumber due to resonance with the nitrogen lone pair.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[7]

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Expected ¹H NMR Data (in CDCl₃):

| Proton(s) | Approx. Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.30-7.40 | multiplet | 5H |

| Benzylic (CH₂) | 5.15 | singlet | 2H |

| H-2 (CH) | 4.50-4.70 | multiplet | 1H |

| H-6 (CH₂) | 3.20-3.80 | multiplet | 2H |

| H-3, H-5 (CH₂) | 2.30-2.80 | multiplet | 4H |

| Methyl (CH₃) | 1.20 | doublet | 3H |

-

Causality in Chemical Shifts: The aromatic protons resonate downfield due to the deshielding effect of the ring current. The benzylic protons are also deshielded by the adjacent oxygen and aromatic ring. The proton at the chiral center (H-2) is significantly deshielded by the adjacent nitrogen of the carbamate. The protons alpha to the ketone (H-3 and H-5) are deshielded relative to other aliphatic protons.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of unique carbon environments.

Expected ¹³C NMR Data (in CDCl₃):

| Carbon(s) | Approx. Chemical Shift (ppm) |

| Ketone (C=O) | ~208 |

| Carbamate (C=O) | ~155 |

| Aromatic (C₆H₅) | ~136 (quaternary), 127-129 (CH) |

| Benzylic (CH₂) | ~67 |

| C-2 (CH) | ~50 |

| C-6 (CH₂) | ~45 |

| C-3, C-5 (CH₂) | ~40 |

| Methyl (CH₃) | ~15 |

2D NMR Techniques: Unraveling Connectivity

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the different parts of the molecule.[11][12]

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[11]

Caption: COSY correlations for 1-Cbz-2-methylpiperidin-4-one.

-

Key Correlations:

-

A cross-peak between the methyl doublet at ~1.20 ppm and the multiplet at ~4.50-4.70 ppm confirms their connectivity, assigning the multiplet to H-2.

-

Correlations between the protons at the 3, 5, and 6 positions will reveal the connectivity around the piperidine ring.

-

The HSQC experiment correlates each proton with the carbon to which it is directly attached.[13] This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

Caption: HSQC correlations showing direct C-H attachments.

The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away.[14][15]

-

Crucial HMBC Correlations for 1-Cbz-2-methylpiperidin-4-one:

-

Benzylic Protons (~5.15 ppm) to:

-

Carbamate carbonyl (~155 ppm) - confirms the Cbz group structure.

-

Quaternary aromatic carbon (~136 ppm) - links the benzyl group to the phenyl ring.

-

-

H-2 Proton (~4.5-4.7 ppm) to:

-

Ketone carbonyl (~208 ppm) - confirms the position of the methyl group relative to the ketone.

-

C-6 (~45 ppm) - establishes the piperidine ring connectivity.

-

-

Methyl Protons (~1.20 ppm) to:

-

C-2 (~50 ppm) and C-3 (~40 ppm) - solidifies the position of the methyl group at C-2.

-

-

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Ionization Techniques and Rationale

Electrospray ionization (ESI) is the preferred method for this molecule as it is a "soft" ionization technique that typically leaves the molecular ion intact. This allows for accurate mass determination and confirmation of the molecular formula.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of the molecular ion.[16]

Expected Fragmentation Pattern:

-

Loss of the benzyl group (C₇H₇, 91 Da): A common fragmentation pathway for Cbz-protected amines.

-

Loss of CO₂ (44 Da): From the carbamate moiety.

-

Cleavage of the piperidine ring: Following characteristic pathways for cyclic ketones.

X-ray Crystallography: The Definitive Proof

When is it Necessary?

While the combination of NMR and MS provides a very strong case for the proposed structure, X-ray crystallography offers unequivocal, three-dimensional proof of connectivity and stereochemistry.[17][18] It is the "gold standard" for structure elucidation.

The Crystallization Challenge

1-Cbz-2-methylpiperidin-4-one is often an oil at room temperature, which can make crystallization challenging. A common strategy is to derivatize the ketone, for example, by forming a crystalline oxime or hydrazone, which may be more amenable to crystallization.[1]

Interpreting the Crystal Structure

A successful crystal structure will confirm:

-

The connectivity of all atoms.

-

The chair conformation of the piperidine ring.[19]

-

The relative stereochemistry of the methyl group at C-2.

Integrated Data Analysis: A Self-Validating Approach

The true power of this multi-technique approach lies in the convergence of all data to a single, consistent structure. Each piece of evidence should support the others, creating a self-validating system. For example, the functional groups identified by IR must be consistent with the chemical shifts and integrations observed in the NMR spectra, and the molecular weight determined by MS must match the proposed structure.

Caption: The synergistic relationship of analytical techniques.

Conclusion

The structure elucidation of 1-Cbz-2-methylpiperidin-4-one is a systematic process that relies on the logical integration of data from multiple analytical techniques. While each method provides a piece of the puzzle, it is their combined, self-validating power that leads to an unambiguous and trustworthy structural assignment. This guide has provided a framework for this process, emphasizing the causal links between experimental choices and the resulting data, to empower researchers in their own synthetic and analytical endeavors.

References

-

Saify, Z. S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Sikandar, S., et al. (2022).

-

Theivarasu, C., et al. (2015). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). ResearchGate. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Koval, V. V., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.

- Burli, R., et al. (2011). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 2(4), 304–308.

- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

- Watson, P. S., Jiang, B., & Scott, B. (2000). Recent advances in the synthesis of piperidones and piperidines.

-

PubChem. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Fensome, A., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795–1798.

-

Poznan University of Medical Sciences. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: ketones. Retrieved from [Link]

-

San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

- Khan, I., et al. (2018). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 23(11), 2993.

-

University of California, Santa Barbara. (2010). H-C multiple-bond correlations: HMBC. Retrieved from [Link]

- Giri, K. R., et al. (2017). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Analytical Chemistry, 89(17), 9214–9221.

-

Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbamino Group Formation with Peptides and Proteins Studied by Mass Spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565–583.

-

RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]

-

PubMed. (2015). Synthesis and mass spectrometry analysis of quaternary cryptando-peptidic conjugates. Retrieved from [Link]

-

NIST. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. NIST WebBook. Retrieved from [Link]

-

LookChem. (n.d.). Cas 190906-92-4,1-BOC-2-METHYL-PIPERIDIN-4-ONE. Retrieved from [Link]

-

SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

-

PMC. (2023). Methyl carbamates of phosphatidylethanolamines and phosphatidylserines reveal bacterial contamination in mitochondrial lipid extracts of mouse embryonic fibroblasts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. Retrieved from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 13. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.as.uky.edu [chem.as.uky.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Cbz-2-methyl-4-piperidone: Properties, Synthesis, and Applications

Introduction: Strategic Importance of a Chiral Building Block

N-Cbz-2-methyl-4-piperidone, formally known as (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, is a chiral piperidine derivative of significant interest in the fields of medicinal chemistry and drug discovery. Its molecular structure, which features a 4-oxopiperidine core, a methyl group at the 2-position, and a carbobenzyloxy (Cbz) protecting group on the nitrogen, makes it a valuable and versatile synthetic intermediate. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and its applications in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] The strategic placement of the methyl group introduces a chiral center, allowing for stereoselective synthesis of complex target molecules. The Cbz group offers robust protection of the piperidine nitrogen, preventing unwanted side reactions, yet it can be selectively removed under specific conditions, a critical feature in multi-step organic synthesis.

Physicochemical Properties

The inherent characteristics of N-Cbz-2-methyl-4-piperidone are fundamental to its handling, reactivity, and purification. While extensive peer-reviewed data for this specific molecule is not abundant, we can compile its known properties and infer others from closely related analogues.

| Property | Value | Source |

| CAS Number | 852051-10-6 | [1] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1][2] |

| Molecular Weight | 247.29 g/mol | [1][2] |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred from analogues |

| Purity | Typically >97% | [2] |

| Storage | Sealed in a dry environment at 2-8°C | Inferred from supplier data |

Solubility Profile: Based on the analogue N-Cbz-4-piperidone, this compound is expected to be sparingly soluble in acetonitrile and chloroform. Its nonpolar Cbz group and hydrocarbon backbone suggest good solubility in other common organic solvents like dichloromethane and ethyl acetate.

Chemical Properties and Reactivity

The chemical behavior of N-Cbz-2-methyl-4-piperidone is dictated by three key structural features: the Cbz-protected amine, the ketone at the 4-position, and the chiral center at the 2-position.

The Role of the Carbobenzyloxy (Cbz) Protecting Group

The Cbz group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, for its ability to protect amine functionalities.[1] Its presence in N-Cbz-2-methyl-4-piperidone serves a critical purpose: it deactivates the nucleophilicity of the piperidine nitrogen, preventing it from interfering with reactions targeting the ketone.

Key Features of the Cbz Group:

-

Stability: It is stable to a wide range of non-reductive conditions, including many acidic and basic environments, making it compatible with a variety of subsequent reaction steps.

-

Deprotection: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). This deprotection strategy is orthogonal to many other protecting groups, meaning it can be removed without affecting other sensitive parts of the molecule.

Reactivity of the 4-Ketone

The carbonyl group at the 4-position is the primary site for synthetic elaboration. It can undergo a wide array of classical carbonyl reactions, including:

-

Reduction: The ketone can be reduced to a hydroxyl group to form the corresponding alcohol, introducing a new stereocenter.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent will form a new C-N bond, a common strategy in drug development.

-

Wittig Reaction: Conversion of the ketone to an alkene.

-

Grignard and Organolithium Additions: Formation of tertiary alcohols through the addition of organometallic reagents.

The choice of reagents for these transformations is critical to ensure that the Cbz group remains intact and that the desired stereochemistry is achieved.

Synthesis of N-Cbz-2-methyl-4-piperidone

The most direct and common synthesis of N-Cbz-2-methyl-4-piperidone involves the protection of the commercially available 2-methyl-4-piperidone.[1]

Figure 1: General synthetic scheme for N-Cbz-2-methyl-4-piperidone.

Experimental Protocol

This protocol is a representative procedure based on established methods for N-protection of amines.

Objective: To synthesize (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate from (R)-2-methyl-4-piperidone.

Materials:

-

(R)-2-methyl-4-piperidone

-

Benzyl Chloroformate (Cbz-Cl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-methyl-4-piperidone in anhydrous dichloromethane.

-

Base Addition: Add triethylamine to the solution. The triethylamine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.[1]

-

Cbz-Cl Addition: Cool the mixture in an ice bath (0°C). Slowly add benzyl chloroformate dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-Cbz-2-methyl-4-piperidone.

Applications in Drug Discovery and Development

The piperidine scaffold is a common motif in many biologically active molecules and approved drugs.[3] N-Cbz-2-methyl-4-piperidone serves as a crucial building block for introducing this structure into potential new medicines.

Key Therapeutic Areas:

-

CNS Disorders: Derivatives of 4-oxopiperidine are being investigated as selective dopamine D4 receptor antagonists, which have potential applications in treating conditions like Parkinson's disease.[1]

-

Antiviral Agents: Some 4-oxopiperidine-carboxylate derivatives have been studied as potential agents against retroviral infections, including HIV.[1]

-

Oncology: The structural motif is also being explored in the development of treatments for proliferative diseases.[1]

The chirality of N-Cbz-2-methyl-4-piperidone is particularly important in modern drug development, where the stereochemistry of a drug candidate can have a profound impact on its efficacy and safety profile.

Spectroscopic Characterization

For a research and development setting, unambiguous characterization of N-Cbz-2-methyl-4-piperidone is essential. The following techniques are standard for confirming its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the benzyl group, the CH₂ of the benzyl group, and the protons of the piperidine ring, including the methyl group.

-

¹³C NMR: Will display distinct signals for the carbonyl carbon of the ketone, the carbamate carbon, the carbons of the aromatic ring, and the aliphatic carbons of the piperidine ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule.[1]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the ketone C=O stretch and the carbamate C=O stretch.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling N-Cbz-2-methyl-4-piperidone.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

N-Cbz-2-methyl-4-piperidone is a high-value synthetic intermediate whose utility lies in the strategic combination of a chiral piperidine core, a reactive ketone handle, and a robust, yet removable, amine-protecting group. Its application in the synthesis of complex molecules for drug discovery, particularly for CNS disorders, underscores its importance to the scientific community. The synthetic protocols and characterization data outlined in this guide provide a foundational understanding for researchers and scientists working with this versatile building block.

References

-

PubChem. (n.d.). (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

Sources

Synthesis of piperidine derivatives as pharmaceutical building blocks

Executive Summary

The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, appearing in over 70 marketed drugs including Donepezil, Fentanyl, and Ritalin. Its ubiquity stems from its ability to modulate lipophilicity (LogP), enhance solubility, and serve as a versatile pharmacophore for G-protein coupled receptors (GPCRs).

However, the construction of substituted piperidines—particularly those with defined stereochemistry at the

Strategic Analysis: The Piperidine Decision Matrix

Before selecting a synthetic route, the chemist must analyze the substitution pattern and stage of development.

Figure 1: Synthetic Strategy Decision Matrix (This diagram illustrates the logic flow for selecting the optimal synthetic route based on substrate constraints.)

Caption: Decision matrix for selecting synthetic routes based on precursor availability and stereochemical requirements.

Route A: Asymmetric Hydrogenation of Pyridines

Best for: Early-scale synthesis of chiral 2-substituted piperidines from abundant pyridine feedstocks.

The reduction of pyridines is thermodynamically favorable but kinetically challenging due to the high stability of the aromatic system. The breakthrough in this field is the use of Heterogeneous or Homogeneous catalysts that can induce chirality during the saturation of the C=N bond.

Mechanism & Causality

The reaction typically proceeds via the activation of the pyridinium salt (rather than the neutral pyridine) to lower the aromaticity barrier.

-

Catalyst System: Rhodium or Iridium complexes with chiral phosphine ligands (e.g., JosiPhos or BINAP).

-

Critical Factor: The initial hydride transfer is often the enantio-determining step. Additives like triethylamine are crucial to scavenge HBr/HCl byproducts which can poison the catalyst or induce racemization via enamine-imine tautomerization.

Route B: Direct -C(sp³)–H Functionalization

Best for: Late-stage diversification of existing piperidine scaffolds.

This approach avoids de novo ring construction, utilizing the "innate" reactivity of the N-protected piperidine.

The Beak-Lee Protocol ( -Lithiation)

The N-Boc group is essential here. It serves two roles:

-

Dipole Stabilization: The carbonyl oxygen coordinates with the lithium atom, directing deprotonation specifically to the

-position (Complex Induced Proximity Effect - CIPE). -

Steric Shielding: Prevents nucleophilic attack on the carbonyl itself.

Figure 2: Mechanism of Directed

Caption: The Complex Induced Proximity Effect (CIPE) directs lithiation exclusively to the alpha-position.

Detailed Experimental Protocols

Protocol 1: -Lithiation-Trapping of N-Boc Piperidine

Source Grounding: Adapted from O'Brien and Beak-Lee methodologies.

Safety Note: sec-Butyllithium is pyrophoric. All steps must be performed under strict Argon/Nitrogen atmosphere.

Reagents:

-

N-Boc-piperidine (1.0 equiv)

-

s-BuLi (1.3 equiv, 1.4 M in cyclohexane)

-

TMEDA (Tetramethylethylenediamine) (1.3 equiv)

-

Electrophile (e.g., Benzyl bromide, 1.5 equiv)

-

Solvent: Anhydrous diethyl ether (Et₂O)

Step-by-Step Methodology:

-

Complexation: In a flame-dried Schlenk flask, dissolve N-Boc-piperidine (1.0 mmol) and TMEDA (1.3 mmol) in anhydrous Et₂O (10 mL). Cool to -78 °C (dry ice/acetone bath).

-

Why? Ether is preferred over THF for specific enantioselective variants (using Sparteine), but for racemic lithiation, it ensures tighter ion pairing.

-

-

Deprotonation: Dropwise add s-BuLi (1.3 mmol) over 10 minutes. Stir at -78 °C for 4–6 hours.

-

Insight: Unlike pyrrolidine (which lithiates in minutes), piperidine requires hours due to the conformation of the ring (equatorial vs. axial protons) and the rotational barrier of the Boc group.

-

-

Trapping: Add the electrophile (dissolved in minimal Et₂O) dropwise.

-

Workup: Allow to warm to room temperature. Quench with saturated NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.

Protocol 2: SnAP Reagent Cyclization (De Novo Synthesis)

Source Grounding: Bode Group Methodologies.

This protocol is ideal for generating 2-substituted piperidines from simple aldehydes using Tin Amine Protocol (SnAP) reagents.

Reagents:

-

SnAP-Pip Reagent (Amino tributylstannane) (1.0 equiv)[1]

-

Aldehyde (R-CHO) (1.0 equiv)

-

Copper(II) Triflate [Cu(OTf)₂] (1.0 equiv)

-

2,6-Lutidine (1.0 equiv)[1]

-

HFIP (Hexafluoroisopropanol) / DCM solvent system

Step-by-Step Methodology:

-

Imine Formation: Mix SnAP reagent and aldehyde in DCM with 4Å molecular sieves. Stir 2 hours. Filter and concentrate.

-

Why? Formation of the imine is the "assembly" step. The tin moiety remains inert during this phase.

-

-

Radical Cyclization: Dissolve the crude imine in DCM. In a separate vial, mix Cu(OTf)₂, 2,6-lutidine, and HFIP. Add the catalyst mixture to the imine solution.

-

Quench: Stir 12 hours. Quench with 10% aqueous NH₄OH (to sequester copper).

Data & Optimization Guide

Table 1: Comparison of Synthetic Approaches

| Feature | Asymmetric Hydrogenation | SnAP Reagents | |

| Starting Material | Pyridines (Aromatic) | N-Boc Piperidines | Aldehydes + Amino-Stannanes |

| Key Challenge | High Pressure H₂, Catalyst Cost | Cryogenic (-78°C), Pyrophorics | Stoichiometric Tin (Purification) |

| Stereocontrol | High (Catalyst dependent) | Moderate (Requires Sparteine) | Substrate control |

| Scalability | High (Kg scale feasible) | Low to Medium | Medium (Flow chem compatible) |

Troubleshooting Tips:

-

Lithiation Yields Low? Check the rotamer ratio of your N-Boc group.[8] If the Boc oxygen is not pre-coordinated effectively, lithiation fails. Ensure temperature is strictly -78 °C; warmer temps lead to decomposition via benzyne-like mechanisms or elimination.

-

Hydrogenation Stalled? Pyridines can poison metal catalysts. Ensure the substrate is clean (no sulfur/thiol impurities) and consider using the pyridinium salt (protonated or methylated) to activate the ring.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

-

Glorius, F. (2005).[9] Asymmetric Hydrogenation of Aromatic Compounds. Organic & Biomolecular Chemistry. Link

-

Beak, P., & Lee, W. K. (1989).

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives. Journal of Organic Chemistry. Link -

Vo, C. V., & Bode, J. W. (2014).[10] Synthesis of Saturated N-Heterocycles with SnAP Reagents. Journal of Organic Chemistry. Link

-

O'Brien, P., et al. (2012). An Experimental and In Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpiperidine. Journal of the American Chemical Society. Link

Sources

- 1. 锡甲酸钠试剂 [sigmaaldrich.com]

- 2. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Homogenous Ir-catalyzed asymmetric hydrogenation of pyridinium Salts: High throughput experimentation approach, scope and preliminary mechanistic studies [morressier.com]

- 5. air.unimi.it [air.unimi.it]

- 6. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric hydrogenation of aromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. N-heterocycle synthesis with SnAP chemistry – Bode Research Group | ETH Zurich [bode.ethz.ch]

The Versatile Piperidin-4-one Scaffold: A Technical Guide to its Synthesis and Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one nucleus stands as a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of biologically active molecules.[1] Its synthetic tractability and the ability to introduce diverse substituents at various positions on the ring have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of substituted piperidin-4-ones, offering valuable insights for researchers in the field of drug discovery and development.

The Piperidin-4-one Core: A Gateway to Chemical Diversity

The versatility of the piperidin-4-one ring system allows for chemical modifications at the nitrogen atom and multiple positions on the carbon framework, leading to a wide spectrum of pharmacological properties.[1] The most common synthetic routes to this scaffold involve multicomponent reactions, such as the Mannich reaction and the Claisen-Schmidt condensation, which offer efficient and modular approaches to generating diverse libraries of substituted piperidin-4-ones.

Synthesis of Substituted Piperidin-4-ones: The Mannich Reaction

The Mannich reaction is a cornerstone for the synthesis of 2,6-diaryl- and 3-alkyl-2,6-diaryl-piperidin-4-ones.[2] This one-pot condensation involves an aldehyde, a ketone with an active hydrogen, and an amine (often ammonium acetate as an ammonia source).

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction[2]

Rationale: This protocol exemplifies a typical Mannich condensation for the synthesis of a substituted piperidin-4-one. The use of ammonium acetate provides the nitrogen atom for the piperidine ring in situ. The reaction is typically carried out in a protic solvent like ethanol to facilitate the various condensation and cyclization steps.

Materials:

-

Ethyl methyl ketone

-

Benzaldehyde (or substituted aromatic aldehydes)

-

Ammonium acetate

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Liquid ammonia

-

Acetone

-

Ethanol/ether mixture (1:5)

Procedure:

-

Condensation: In a round-bottom flask, dissolve ethyl methyl ketone, the desired aromatic aldehyde, and ammonium acetate in ethanol.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Hydrochloride Salt: Upon completion, cool the reaction mixture. The piperidin-4-one hydrochloride salt will precipitate. Collect the precipitate by filtration and wash it with a 1:5 mixture of ethanol and ether.

-

Liberation of the Free Base: Suspend the collected hydrochloride salt in acetone and treat it with concentrated liquid ammonia to neutralize the acid and liberate the free base.

-

Purification: Remove the precipitated ammonium chloride by filtration. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallization: Recrystallize the crude product from ethanol to yield the purified 2,6-diaryl-3-methyl-4-piperidone.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis of 3,5-Bis(benzylidene)piperidin-4-ones: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a powerful method for synthesizing 3,5-bis(benzylidene)piperidin-4-ones, which are curcuminoids with a piperidin-4-one core.[1][3] This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with a ketone, in this case, 4-piperidone.

Experimental Protocol: Synthesis of 3,5-Bis(benzylidene)-4-piperidone via Claisen-Schmidt Condensation[1]

Rationale: This protocol describes the synthesis of a common class of piperidin-4-one derivatives. The reaction is an aldol condensation between 4-piperidone and an aromatic aldehyde. The choice of catalyst (acid or base) can influence the reaction rate and yield.

Materials:

-

4-Piperidone hydrochloride

-

Substituted aromatic aldehyde

-

Concentrated Hydrochloric Acid

-

Acetic acid

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-piperidone hydrochloride and the substituted aromatic aldehyde in acetic acid.

-

Catalysis: Add concentrated hydrochloric acid to the mixture to catalyze the condensation.

-

Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Characterization: Characterize the final product using appropriate spectroscopic methods.

Biological Activities of Substituted Piperidin-4-ones

The substituted piperidin-4-one scaffold has been extensively explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nature and position of the substituents on the piperidin-4-one ring play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Substituted piperidin-4-ones have demonstrated significant activity against a variety of bacterial and fungal pathogens.[2][4] The antimicrobial efficacy is often attributed to the presence of specific functional groups and the overall lipophilicity of the molecule.

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, it is believed that these compounds can disrupt the bacterial cell membrane, inhibit essential enzymes, or interfere with nucleic acid synthesis. For instance, the presence of electron-withdrawing groups on the aromatic rings can enhance the electrophilicity of the molecule, potentially leading to interactions with nucleophilic residues in microbial enzymes or proteins.

Structure-Activity Relationship (SAR):

-

Substitution on Aryl Rings: The presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the 2,6-diaryl substituents can significantly influence antimicrobial activity.

-

Thiosemicarbazone Derivatives: Conversion of the piperidin-4-one to its thiosemicarbazone derivative has been shown to enhance antifungal activity.[2][4]

-

Oxime Ethers: The formation of oxime ethers at the 4-position can also lead to potent antimicrobial agents.[3]

| Compound Type | Substituents | Target Organisms | Activity (MIC in µg/mL) | Reference |

| 2,6-diaryl-3-methyl-4-piperidones | Varied aryl groups | S. aureus, E. coli, B. subtilis | Good activity compared to ampicillin | [4] |

| Thiosemicarbazone derivatives | Varied aryl groups | M. gypseum, C. albicans | Significant antifungal activity | [4] |

| Piperidin-4-one oxime ethers | Chloro and bromo substitutions | B. subtilis, A. flavus, Candida-51 | Potent antibacterial and antifungal activity | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[5][6]

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method is crucial for evaluating the potency of new antimicrobial compounds.

Materials:

-

96-well microtiter plates (round-bottom)

-

Test compounds (substituted piperidin-4-ones)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Standard antimicrobial agent (e.g., ampicillin, terbinafine)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

-

Inoculum Preparation:

-

From a fresh culture, select isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth medium only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density (OD) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.

-

Anticancer Activity

The piperidin-4-one scaffold is a prominent feature in many compounds with potent anticancer activity.[5][6] These compounds often exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Mechanism of Action:

-

Induction of Apoptosis: Many substituted piperidin-4-ones have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like p53 and Bax.[5][6]

-

Inhibition of Signaling Pathways: These compounds can interfere with critical signaling pathways such as the JAK/STAT and NF-κB pathways, which are often dysregulated in cancer and promote cell survival and proliferation.[6]

-

Tubulin Polymerization Inhibition: Some curcumin-like piperidin-4-one derivatives have been found to inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs like paclitaxel.

Structure-Activity Relationship (SAR):

-

3,5-Bis(benzylidene) Moiety: The presence of the 3,5-bis(benzylidene) substitution pattern is a common feature in many anticancer piperidin-4-ones. The nature of the substituents on the benzylidene rings is critical for activity.

-

Halogenation: The introduction of halogens, such as bromine, on the aromatic rings of bis(benzylidene)-4-piperidones can enhance their antiproliferative activity.

-

N-Substitution: Modification at the nitrogen atom of the piperidine ring can significantly impact cytotoxicity and multi-drug resistance reverting properties.[7]

| Compound Type | Substituents | Cancer Cell Lines | Activity (IC50) | Mechanism of Action | Reference |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Varied aryl groups | Hematological cancer cells | Micromolar range | Upregulation of p53 and Bax | [5][6] |

| 3,5-Bis(benzylidene)-4-piperidones | 2-Fluorobenzylidene | MDA-MB231 (breast), PC3 (pancreatic) | Potent antiproliferation | Inhibition of HIF | [8] |

| Halogenated bis(methoxybenzylidene)-4-piperidones | Bromo and dibromo substitutions | HCT116 (colon), 518A2 (melanoma) | More potent than EF24 | Induction of apoptosis, cell cycle arrest |

Experimental Protocol: Assessment of Cytotoxicity using the MTT Assay[9][12][13]

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Test compounds (substituted piperidin-4-ones)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C to allow the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for a few minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Anti-inflammatory Activity

The piperidin-4-one scaffold has also been investigated for its anti-inflammatory potential.[9][10][11] Inflammation is a complex biological response, and compounds that can modulate key inflammatory pathways are of significant therapeutic interest.

Mechanism of Action:

-

Inhibition of Pro-inflammatory Mediators: Substituted piperidin-4-ones can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12]

-

COX and LOX Inhibition: The anti-inflammatory effects of some piperidin-4-one derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[12]

-

Antitryptic Activity: Some 4-hydroxy-4-phenyl piperidine derivatives have shown antitryptic activity, suggesting that their anti-inflammatory effects may be mediated through the inhibition of proteases like trypsin.[13][14]

Structure-Activity Relationship (SAR):

-

Aromatic Substitutions: The nature and position of substituents on the aromatic rings at the 2 and 6 positions of the piperidin-4-one core are critical for anti-inflammatory activity.

-

N-Acyl Derivatives: N-acylation of the piperidine nitrogen can lead to compounds with enhanced anti-inflammatory properties.

-

Hybrid Molecules: Conjugating piperidin-4-ones with other anti-inflammatory agents, such as ibuprofen, can result in hybrid molecules with improved efficacy.[15]

Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Protein Denaturation[20]

Rationale: Denaturation of proteins is a well-documented cause of inflammation. This in vitro assay provides a simple and rapid method to screen for the anti-inflammatory potential of compounds by assessing their ability to inhibit heat-induced protein denaturation.

Materials:

-

Bovine serum albumin (BSA) solution (5% w/v)

-

Test compounds (substituted piperidin-4-ones)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

-

Water bath

-

UV-Visible Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing 0.5 mL of the test compound solution at various concentrations and 0.5 mL of the BSA solution.

-

For the control, use 0.5 mL of distilled water instead of the test compound.

-

For the standard, use 0.5 mL of the standard drug solution.

-

-

Incubation:

-

Incubate all the mixtures at 37°C for 20 minutes.

-

After incubation, heat the mixtures at 72°C in a water bath for 5 minutes to induce protein denaturation.

-

-

Cooling and Measurement:

-

Cool the mixtures to room temperature.

-

Measure the absorbance of the solutions at 660 nm using a UV-Visible spectrophotometer.

-

-

Calculation:

-

Calculate the percentage inhibition of protein denaturation using the following formula:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

-

Visualizing the Synthesis and Evaluation of Piperidin-4-ones

To better illustrate the concepts discussed in this guide, the following diagrams provide a visual representation of the synthesis, biological evaluation workflow, and a potential mechanism of action.

Caption: Workflow for the synthesis and biological evaluation of substituted piperidin-4-ones.

Caption: A simplified diagram of a potential anticancer mechanism of action for substituted piperidin-4-ones.

Conclusion and Future Perspectives

Substituted piperidin-4-ones represent a highly versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis and the vast chemical space that can be explored through various substitutions make them attractive candidates for the development of new drugs targeting a range of diseases. Future research in this area will likely focus on the design and synthesis of more potent and selective derivatives, a deeper understanding of their mechanisms of action through advanced biological and computational techniques, and the exploration of novel therapeutic applications. The continued investigation of this remarkable scaffold holds great potential for addressing unmet medical needs.

References

- Benchchem. Comparative Guide to the Synthesis and Biological Evaluation of Piperidin-4-one Derivatives.

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

-

Ramalingan, C., Park, Y. T., & Kabilan, S. (2006). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. European Journal of Medicinal Chemistry, 41(4), 548-555. Available from: [Link]

-

Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 8(3), 169-193. Available from: [Link]

- Trends in Pharmaceutical Sciences and Technologies. (2015). Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay.

-

Berardi, F., et al. (2004). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 47(11), 2308-2317. Available from: [Link]

-

Molecules. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available from: [Link]

-

Biomedical Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

-

PMC. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available from: [Link]

-

Dimmock, J. R., et al. (2003). 3,5-Bis(benzylidene)-4-oxo-1-phosphonopiperidines and Related Diethyl Esters: Potent Cytotoxins with Multi-Drug-Resistance Reverting Properties. Pharmaceutical Research, 20(8), 1171-1179. Available from: [Link]

-

Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. (2021). Journal of Molecular Structure, 1244, 130948. Available from: [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Available from: [Link]

- Checkpoint lab/protocols/MTT. (1994). MTT Cell Assay Protocol.

-

Frontiers in Pharmacology. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Available from: [Link]

-

Srour, A. M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30588-30617. Available from: [Link]

-

Wölfling, J., et al. (2018). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. ChemMedChem, 13(15), 1541-1553. Available from: [Link]

-

Request PDF. (n.d.). Piperidin-4-one: The Potential Pharmacophore. Available from: [Link]

-

Journal of reports in pharmaceutical sciences. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Available from: [Link]

-

PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Available from: [Link]

-

ResearchGate. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. Available from: [Link]

-

ChemRxiv. (2022). Diarylidene-N-Methyl-4-Piperidone and Spirobibenzopyran Curcumin Analogues as Antioxidant and Anti-Inflammatory Pharmacophores. Available from: [Link]

-

Cells. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available from: [Link]

-

World Journal of Pharmaceutical Research. (n.d.). A study on the anti-inflammatory response in antitryptic 4-hydroxy piperidines. Available from: [Link]

-

Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Available from: [Link]

-

Jordan Journal of Chemistry. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Available from: [Link]

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Available from: [Link]

-

MDPI. (2022). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Available from: [Link]

-

Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3669-3680. Available from: [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. Available from: [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]

-

IRJPMS. (2021). Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Derivatives. Available from: [Link]

-

Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Available from: [Link]

-

Journal of the American Chemical Society. (1944). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Available from: [Link]

-

EUCAST. (n.d.). MIC Determination. Available from: [Link]

-

ChemMedChem. (2025). Hybrid Conjugates of Ibuprofen and 3,5-Diarylidene-4-Piperidone: A New Avenue in Anti-Inflammatory Drug Discovery. Available from: [Link]

-

World Journal of Pharmaceutical Research. (n.d.). Study of anti-inflammatory response in antitryptic 4-hydroxy piperidines. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Bis(benzylidene)-4-oxo-1-phosphonopiperidines and Related Diethyl Esters: Potent Cytotoxins with Multi-Drug-Resistance Reverting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. wisdomlib.org [wisdomlib.org]

- 15. Hybrid Conjugates of Ibuprofen and 3,5-Diarylidene-4-Piperidone: A New Avenue in Anti-Inflammatory Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic data for Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery.[1] As a versatile synthetic intermediate, its unambiguous structural confirmation is paramount.[1] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features. The protocols described herein are designed to serve as a self-validating system for researchers engaged in the synthesis and characterization of this and related molecules.

Molecular Structure and Key Features

Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (C₁₄H₁₇NO₃, M.W. 247.29 g/mol ) possesses a core 4-oxopiperidine (piperidone) ring, a methyl group at the 2-position, and a benzyl carbamate (Cbz) protecting group on the nitrogen atom.[1][2] These features give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[3] For Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, NMR is crucial for confirming the presence and connectivity of the piperidone ring, the methyl substituent, and the benzyl group.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this molecule is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic protons, the protons of the piperidine ring, and the methyl group protons. Due to the chiral center at the 2-position and the restricted rotation around the carbamate bond, the piperidine ring protons are expected to be diastereotopic and thus display complex splitting patterns.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.40 | m | 5H | Ar-H |

| ~ 5.15 | s | 2H | -O-CH ₂-Ar |

| ~ 4.50 | m | 1H | N-CH (CH₃)- |

| ~ 4.00 | m | 1H | -C(=O)-CH ₐHₑ-N- |

| ~ 3.50 | m | 1H | -C(=O)-CH ₐHₑ-N- |

| ~ 2.60 | m | 2H | -C(=O)-CH ₂-CH₂- |

| ~ 2.30 | m | 2H | -C(=O)-CH₂-CH ₂- |

| ~ 1.20 | d | 3H | -CH(CH ₃)- |

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.30 - 7.40): The multiplet in this region corresponds to the five protons of the phenyl ring of the benzyl group.

-

Benzylic Protons (δ ~ 5.15): The singlet at this downfield shift is characteristic of the two protons of the benzylic methylene group (-OCH₂-Ar), which is adjacent to the electron-withdrawing carbamate oxygen.

-

Piperidine Ring Protons (δ 2.30 - 4.50): The protons on the piperidine ring are expected to appear as complex multiplets due to geminal and vicinal couplings, as well as the diastereotopic nature of the methylene protons. The proton at the 2-position (methine) is expected to be the most downfield of the ring protons due to its proximity to the nitrogen atom.

-

Methyl Protons (δ ~ 1.20): The doublet in the upfield region is characteristic of the methyl group at the 2-position, coupled to the adjacent methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 208 | C =O (ketone) |

| ~ 155 | C =O (carbamate) |

| ~ 136 | Ar-C (quaternary) |

| ~ 128.5 | Ar-C H |

| ~ 128.0 | Ar-C H |

| ~ 127.8 | Ar-C H |

| ~ 67 | -O-C H₂-Ar |

| ~ 52 | N-C H(CH₃)- |

| ~ 45 | -C(=O)-C H₂-N- |

| ~ 41 | -C(=O)-C H₂-CH₂- |

| ~ 38 | -C(=O)-CH₂-C H₂- |

| ~ 15 | -CH(C H₃)- |

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the ketone at a very downfield shift (~208 ppm) and one for the carbamate at a slightly more upfield position (~155 ppm).

-

Aromatic Carbons: The signals for the aromatic carbons of the benzyl group are expected in the typical range of ~127-136 ppm.

-

Benzylic Carbon: The carbon of the benzylic methylene group is expected around 67 ppm.

-

Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the range of ~38-52 ppm.

-

Methyl Carbon: The methyl carbon is expected to give a signal at the most upfield position, around 15 ppm.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.[3]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming.[3]

-

-

¹H NMR Acquisition:

-

Set the spectral width to encompass the expected proton signals (typically 0-10 ppm).

-

Employ a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected carbon signals (typically 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.[3]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is expected to show characteristic absorption bands for the ketone and carbamate carbonyl groups, as well as C-H and C-N bonds.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3000 - 2850 | Medium | C-H stretching (aliphatic) |

| ~ 1715 | Strong | C=O stretching (ketone) |

| ~ 1695 | Strong | C=O stretching (carbamate) |

| ~ 1495, 1455 | Medium-Weak | C=C stretching (aromatic) |

| ~ 1250 | Strong | C-N stretching (carbamate) |

| ~ 1100 | Strong | C-O stretching (carbamate) |

Note: Predicted frequencies are based on typical values for these functional groups.

Interpretation of the IR Spectrum:

The two strong carbonyl absorption bands are the most diagnostic feature of the IR spectrum. The ketone carbonyl is expected at a higher frequency (~1715 cm⁻¹) than the carbamate carbonyl (~1695 cm⁻¹) due to the electron-donating effect of the nitrogen atom in the carbamate, which reduces the double bond character of the C=O group.

Experimental Protocol for IR Analysis

-

Sample Preparation: For a solid sample, the KBr pellet method is common.[4] Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

-

Data Acquisition:

-

Record a background spectrum.

-

Place the sample in the IR beam.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 248.1281 | [M+H]⁺ |

| 270.1100 | [M+Na]⁺ |

Note: Predicted m/z values are for the protonated and sodiated molecular ions.[5]

Interpretation of the Mass Spectrum:

The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 248.1281. Depending on the ionization method, other adducts such as the sodium adduct [M+Na]⁺ may also be observed.[5]

Fragmentation Pathway:

A plausible fragmentation pathway for the [M+H]⁺ ion involves the loss of the benzyl group or the entire benzyloxycarbonyl group.

Caption: Plausible fragmentation of the molecular ion.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions.

-

Mass Analysis: Analyze the ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) instrument.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. The predicted spectroscopic data and interpretations presented in this guide serve as a valuable resource for researchers, enabling them to verify the structure and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reliable data, upholding the principles of scientific integrity in drug discovery and development.

References

-

PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Lead Sciences. (n.d.). (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzyl 2-methyl-4-oxopiperidine-1-carboxylate (C14H17NO3). Retrieved from [Link]

-